

IUPAC name and structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone

Cat. No.: B1224145

[Get Quote](#)

An In-Depth Technical Guide to **2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone**: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: **2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone** is a deoxybenzoin derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring and a resorcinol moiety, provides multiple reaction sites for the synthesis of more complex molecules, including heterocyclic compounds and potential therapeutic agents. This guide offers a comprehensive overview of its physicochemical properties, outlines a robust proposed synthetic route, details methods for its characterization, and explores its applications, particularly in the realm of drug development for inflammatory and oncological conditions. The protocols and data presented herein are synthesized from established chemical principles and analysis of structurally related compounds, providing a foundational resource for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (CAS No. 92152-60-8) is a ketone featuring a resorcinol (2,4-dihydroxyphenyl) group and a 4-bromophenyl group attached to the ethanone backbone.^[1] The resorcinol moiety is a key pharmacophore in many biologically active compounds, while the bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling further molecular elaboration.

The structure is confirmed by its IUPAC name and can be represented by the SMILES string: C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)Br.[1]

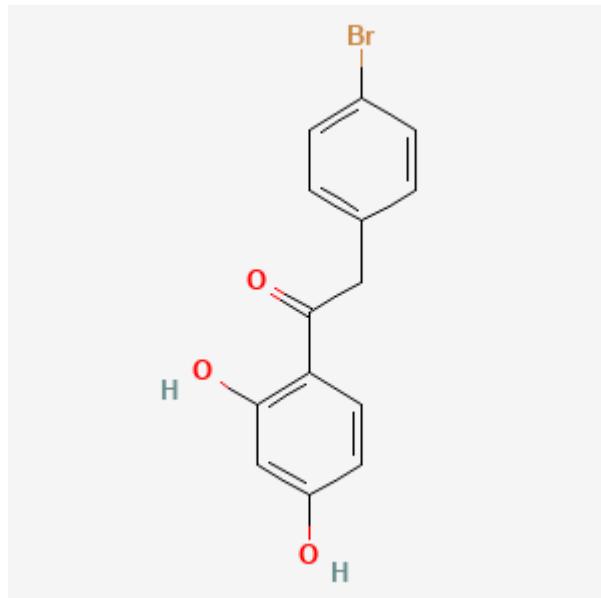
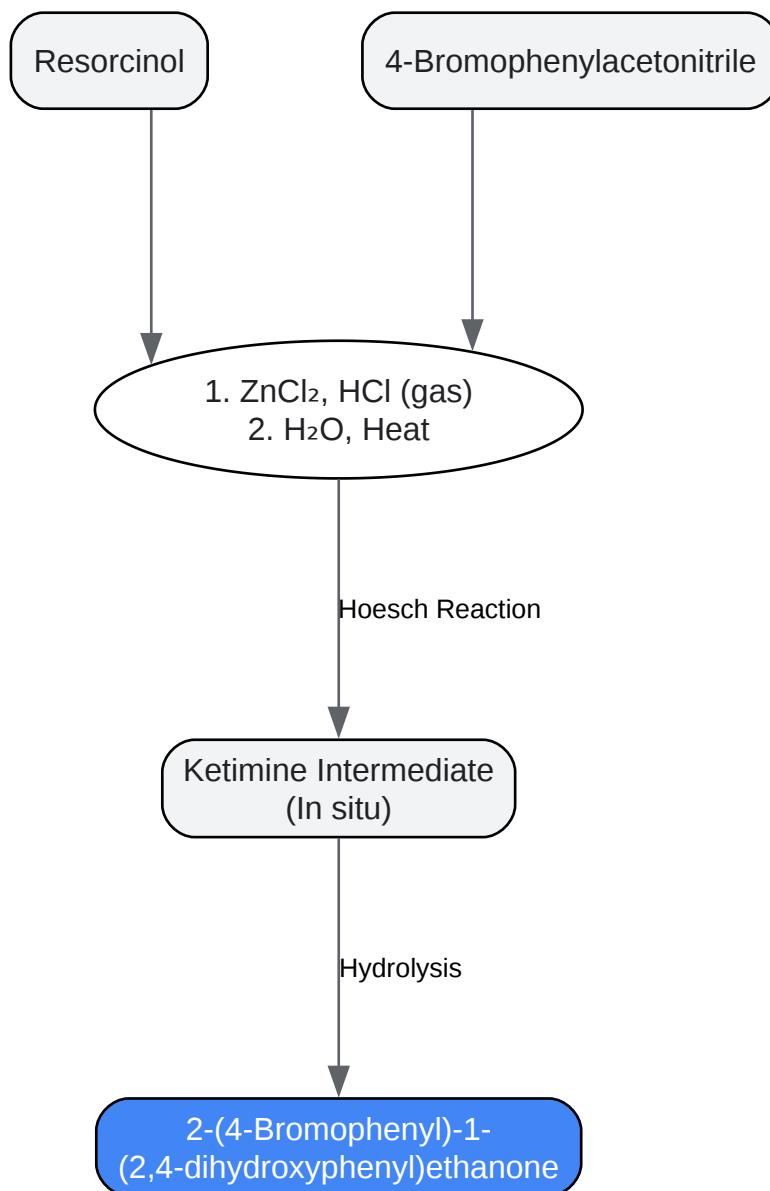


Figure 1: 2D Structure of **2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone**.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
IUPAC Name	2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone	[1]
CAS Number	92152-60-8	[1][2]
Molecular Formula	C ₁₄ H ₁₁ BrO ₃	[1][2]
Molecular Weight	307.14 g/mol	[1][2]
Appearance	Off-white solid	[2]
Melting Point	173-180 °C	[2]
Purity (Typical)	≥ 99% (HPLC)	[2]
XLogP3 (Predicted)	3.7	[1]
Hydrogen Bond Donors	2	[1]


| Hydrogen Bond Acceptors| 3 |[\[1\]](#) |

Proposed Synthesis and Purification

While a specific, peer-reviewed synthesis for this exact molecule is not readily available in the cited literature, a chemically sound and robust protocol can be proposed based on the well-established Hoesch reaction. This reaction involves the condensation of a nitrile with a phenol or a polyhydric phenol to form a hydroxyaryl ketone.[\[3\]](#) The proposed pathway utilizes the reaction of resorcinol with 4-bromophenylacetonitrile.

Expertise & Rationale: The Hoesch reaction is particularly well-suited for synthesizing polyhydroxyacetophenones because it proceeds under acidic conditions that are compatible with the electron-rich resorcinol ring.[\[3\]](#) The use of a nitrile precursor avoids the potential for self-condensation or other side reactions that can occur with more reactive acylating agents like acid chlorides in a standard Friedel-Crafts acylation. Zinc chloride acts as a Lewis acid catalyst, activating the nitrile for electrophilic attack by the resorcinol ring.

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Proposed Hoesch reaction pathway for synthesis.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations. The purification steps are critical for removing unreacted starting materials and the zinc catalyst, ensuring the final product's purity, which can be verified by the characterization methods outlined in Section 3.0.

Materials:

- Resorcinol (1.0 eq)
- 4-Bromophenylacetonitrile (1.0 eq)[4]
- Anhydrous Zinc Chloride ($ZnCl_2$, 1.1 eq), freshly fused
- Anhydrous Diethyl Ether
- Hydrogen Chloride (gas)
- Hydrochloric Acid (10% aqueous solution)
- Ethyl Acetate
- Hexanes
- Brine (saturated $NaCl$ solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain the system under a dry nitrogen atmosphere.
- Reaction Mixture: To the flask, add resorcinol (1.0 eq), 4-bromophenylacetonitrile (1.0 eq), and freshly fused anhydrous zinc chloride (1.1 eq). Add anhydrous diethyl ether to dissolve the reactants.
- Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours. A thick, yellow precipitate of the ketimine hydrochloride intermediate is expected to form.
- Reaction Completion: After the gas addition, seal the flask and allow it to stir at room temperature overnight (approx. 16 hours).

- Hydrolysis: Decant the ether solvent. To the solid residue, add 10% aqueous hydrochloric acid. Heat the mixture at reflux for 1-2 hours to hydrolyze the ketimine intermediate. The solid should gradually dissolve and then a new precipitate (the product) may form upon cooling.
- Work-up: Cool the mixture to room temperature and then in an ice bath. If a solid precipitates, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Purification (Liquid-Liquid): Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by recrystallization.

- Solvent Selection: A suitable solvent system is typically ethanol/water or ethyl acetate/hexanes.
- Procedure: Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Slowly add water or hexanes until the solution becomes cloudy.
- Crystallization: Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Structural Elucidation and Characterization

As experimental spectra for this specific compound are not available in public databases, this section provides predicted data based on the known spectra of its constituent parts and

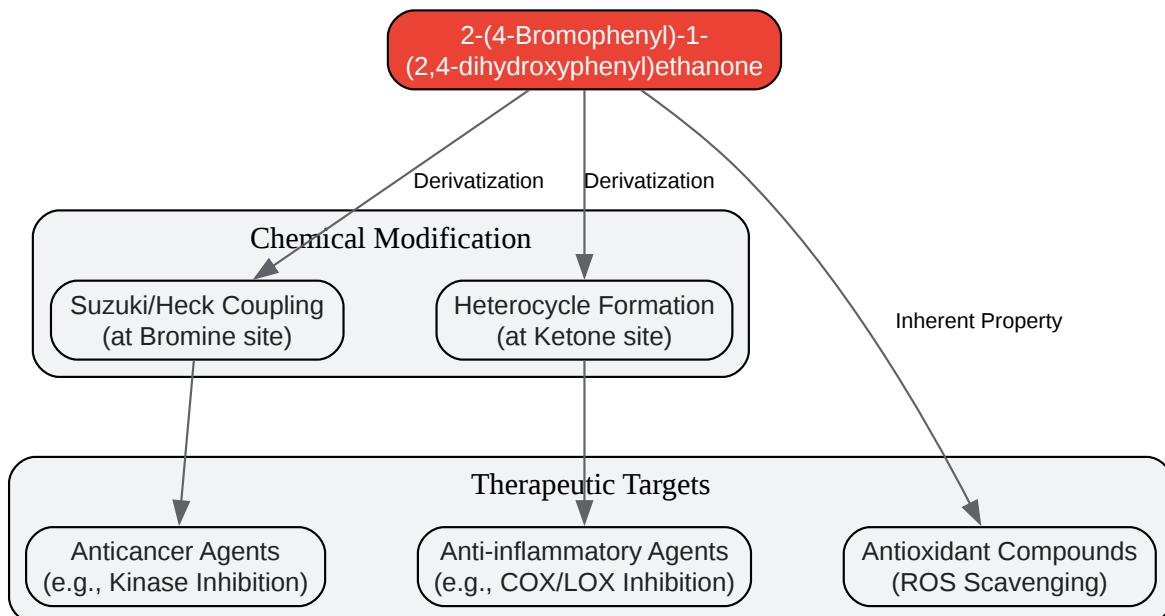
structurally similar molecules.^[5]^[6] This provides a reliable baseline for researchers to confirm the identity and purity of their synthesized material.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Characterization

Technique	Expected Features	Rationale / Analog Comparison
¹ H NMR	δ ~10-12 ppm (s, 1H, phenolic OH, H-bonded); δ ~7.8 ppm (d, 1H, Ar-H ortho to C=O); δ 7.4-7.5 ppm (d, 2H, Ar-H ortho to Br); δ 7.1-7.2 ppm (d, 2H, Ar-H meta to Br); δ 6.3-6.5 ppm (m, 2H, Ar-H of resorcinol); δ ~4.2 ppm (s, 2H, -CH ₂ -); δ ~5-7 ppm (br s, 1H, phenolic OH)	Based on data for 1-(2,4-dihydroxyphenyl)ethanone derivatives and 4-bromophenyl compounds. [5][6] The downfield shift of the ortho proton on the resorcinol ring is due to the deshielding effect of the carbonyl group. The methylene protons appear as a singlet.
¹³ C NMR	δ ~200-205 ppm (C=O); δ ~165 ppm (C-OH); δ ~162 ppm (C-OH); δ ~135 ppm (Ar C-H); δ ~132 ppm (Ar C-Br); δ ~131 ppm (Ar C-H); δ ~121 ppm (Ar C-H); δ ~114 ppm (Ar C-CO); δ ~108 ppm (Ar C-H); δ ~104 ppm (Ar C-H); δ ~45 ppm (-CH ₂ -)	Carbonyl carbon is significantly downfield. Phenolic carbons (C-OH) are also deshielded. The methylene carbon is expected around 45 ppm.[7][8]
FT-IR (KBr)	\sim 3200-3400 cm ⁻¹ (br, O-H stretch); \sim 3100-3000 cm ⁻¹ (Ar C-H stretch); \sim 1640 cm ⁻¹ (s, C=O stretch, H-bonded); \sim 1600, 1580 cm ⁻¹ (Ar C=C stretch); \sim 1250 cm ⁻¹ (C-O stretch); \sim 820 cm ⁻¹ (p-subst. C-H bend)	The strong, broad O-H band and the hydrogen-bonded (lowered frequency) C=O stretch are characteristic. The C-Br stretch (~600-500 cm ⁻¹) may be difficult to observe.

| Mass Spec (EI) | M⁺ at m/z 306/308 (1:1 ratio, due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: m/z 137 ([C₇H₅O₂]⁺, dihydroxybenzoyl cation); m/z 169/171 ([C₇H₆Br]⁺, bromobenzyl cation). | Predicted fragmentation patterns from PubChemLite confirm the isotopic signature of bromine is the most telling feature.[9] Cleavage alpha to the carbonyl is expected. |


Applications in Drug Discovery and Development

The **2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone** scaffold is a valuable starting point for synthesizing a range of biologically active molecules. Its utility stems from its classification as a deoxybenzoin, a core structure found in many natural and synthetic compounds with therapeutic properties.

Role as a Synthetic Intermediate

- **Heterocycle Synthesis:** The ketone and adjacent methylene group can participate in condensation reactions with reagents like hydrazine, hydroxylamine, or guanidine to form pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic cores are prevalent in modern pharmaceuticals.
- **Cross-Coupling Reactions:** The aryl bromide provides a reactive site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of diverse aryl, alkyl, and amino substituents, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
- **Antioxidant and Anti-inflammatory Research:** The resorcinol moiety is a known antioxidant pharmacophore capable of scavenging free radicals. Derivatives of this compound are actively being investigated for their potential to treat diseases associated with oxidative stress and inflammation.[2][10]
- **Oncology Research:** The 2,4-dihydroxyphenyl scaffold is present in compounds that have shown anticancer activity.[10][11] This molecule serves as a precursor for synthesizing novel agents that may target various pathways involved in cancer cell proliferation and survival.

Biological Pathway Interaction Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic utility and downstream applications.

Safety and Handling

Based on aggregated GHS data, this compound requires careful handling.[\[1\]](#)

- Hazard Statements:
 - H317: May cause an allergic skin reaction.
 - H400: Very toxic to aquatic life.
- Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P273: Avoid release to the environment.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8 °C.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | C14H11BrO3 | CID 2063466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. organicreactions.org [organicreactions.org]
- 4. nbinno.com [nbino.com]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. sc.edu [sc.edu]
- 9. PubChemLite - 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (C14H11BrO3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name and structure of 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1224145#iupac-name-and-structure-of-2-4-bromophenyl-1-2-4-dihydroxyphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com